N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorobenzamido group, and an imidazole carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the dimethoxyphenyl and fluorobenzamido groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, amines, and carboxylic acids, often under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and material science.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biological pathways and mechanisms.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, coatings, and catalysts, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological outcomes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide include:
- N-(3,4-dimethoxyphenyl)-1-{[4-(3-chlorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
- N-(3,4-dimethoxyphenyl)-1-{[4-(3-bromobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
- N-(3,4-dimethoxyphenyl)-1-{[4-(3-iodobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzamido group, in particular, may enhance its binding affinity to certain molecular targets, potentially leading to improved pharmacological activity compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O4/c1-34-23-11-10-21(13-24(23)35-2)30-26(33)22-15-31(16-28-22)14-17-6-8-20(9-7-17)29-25(32)18-4-3-5-19(27)12-18/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURMOYCDNIZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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